4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide
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Overview
Description
4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide is a compound that features a piperidine ring, a pyridazine ring, and a benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that the compound may interact with its target in a way that inhibits the growth of mycobacterium tuberculosis .
Biochemical Pathways
It is known that anti-tubercular agents often interfere with the synthesis of cell walls or proteins in mycobacterium tuberculosis, or they may disrupt the bacteria’s energy production .
Result of Action
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some compounds in the series exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound may be effective in inhibiting the growth of Mycobacterium tuberculosis.
Preparation Methods
The synthesis of 4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine and pyridazine intermediates, followed by their coupling to form the final product. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxy group and other substituents via nucleophilic substitution.
Coupling Reactions: Coupling of the piperidine and pyridazine intermediates with the benzamide moiety under suitable conditions.
Industrial production methods often involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted under specific conditions, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified versions of the original compound with different functional groups.
Scientific Research Applications
4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds containing the piperidine ring, which are widely used in pharmaceuticals.
Pyridazine Derivatives: Compounds with the pyridazine ring, known for their diverse biological activities.
Benzamide Derivatives: Compounds featuring the benzamide moiety, used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of these functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-10-8-17(9-11-20)23(28)24-19-7-5-6-18(16-19)21-12-13-22(26-25-21)27-14-3-2-4-15-27/h5-13,16H,2-4,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFSHSSAPPKZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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